Corynecin I

Description

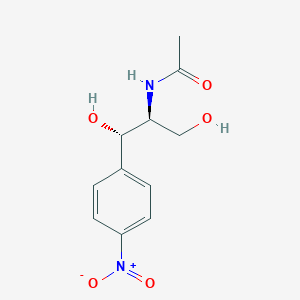

Structure

3D Structure

Properties

CAS No. |

1885-08-1 |

|---|---|

Molecular Formula |

C11H14N2O5 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m0/s1 |

InChI Key |

PIVQDUYOEIAFDM-QWRGUYRKSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Canonical SMILES |

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Fermentation Medium Composition

The basal medium for this compound production includes:

-

Carbon source : n-alkanes (C13–C17) at 5% (v/v)

-

Nitrogen sources : Yeast extract (8 g/L) and corn steep liquor (2 g/L)

-

Inorganic salts : K₂HPO₄ (0.2 g/L), FeSO₄·7H₂O (50 mg/L), and MgSO₄·7H₂O (0.5 g/L)

Yeast extract is critical for stimulating antibiotic synthesis, providing peptides and B vitamins that enhance metabolic flux toward this compound precursors. Phosphate limitation (0.2–0.4 g/L K₂HPO₄) prevents catabolite repression while supporting biomass formation.

Table 1: Effect of Phosphate and Yeast Extract on this compound Yield

| Yeast Extract (g/L) | K₂HPO₄ (g/L) | This compound Titer (g/L) |

|---|---|---|

| 2 | 0.2 | 0.8 ± 0.1 |

| 8 | 0.2 | 1.25 ± 0.2 |

| 8 | 0.4 | 1.05 ± 0.1 |

| Data adapted from Tomita et al. (1972). |

Fermentation Process Parameters

Inoculum Preparation

Seed cultures are grown in a medium containing glucose (20 g/L), peptone (10 g/L), and NaCl (5 g/L) at 30°C for 24 hours. Cells are harvested, washed with saline, and inoculated at 5% (v/v) into production bioreactors.

Temperature and Aeration

Optimal fermentation occurs at 30°C with aeration (1.0 vvm) and agitation (500 rpm). Dissolved oxygen levels above 30% saturation are maintained to prevent metabolic shifts toward non-productive pathways.

Fed-Batch Strategies

Pulse feeding of n-alkanes (C13–C15) after 48 hours extends the production phase, increasing titers by 25% compared to batch processes. Residual substrate concentrations below 1% (w/v) are critical to avoid toxicity.

Extraction and Preliminary Purification

Broth Pretreatment

Post-fermentation, biomass is removed via centrifugation (10,000 × g, 20 min). This compound, secreted extracellularly, remains in the supernatant.

Solvent Extraction

The supernatant is acidified to pH 2.0 with HCl and mixed with ethyl acetate (1:2 v/v). After phase separation, the organic layer is concentrated under vacuum, yielding a crude extract containing this compound and homologs (e.g., Corynecin II).

Table 2: Extraction Efficiency of this compound

| Solvent | Partition Coefficient (K) | Recovery (%) |

|---|---|---|

| Ethyl acetate | 4.7 | 92 ± 3 |

| Dichloromethane | 3.1 | 78 ± 5 |

| Data from Suzuki et al. (1972). |

Chromatographic Purification

Silicic Acid Column Chromatography

The crude extract is loaded onto a silicic acid column (60–100 mesh) and eluted with a stepwise gradient of chloroform-methanol (95:5 to 90:10 v/v). This compound elutes at 90:10, separated from acetylated (this compound) and propionylated (Corynecin II) derivatives.

Alumina Chromatography

Further purification uses neutral alumina (Activity II) with benzene-ethyl acetate (80:20). This compound is obtained as white needles after recrystallization from dichloroethane.

Chemical Synthesis of this compound

Precursor Synthesis

The core structure, D-(-)-threo-p-aminophenylserinol, is synthesized via:

-

Aldol condensation : Benzaldehyde and nitroethane form β-nitrostyrene.

-

Reduction : Catalytic hydrogenation yields β-phenethylamine.

-

Resolution : Diastereomeric salts with dibenzoyl-D-tartaric acid isolate the threo isomer.

Acylation and Cyclization

The threo-p-aminophenylserinol is acylated with acetic anhydride in pyridine, forming the N-acetyl derivative. Macrocyclization under high-dilution conditions (0.01 M) prevents oligomerization.

Table 3: Synthetic Yield Optimization

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Aldol condensation | 65 | 88 |

| Catalytic reduction | 92 | 95 |

| Acylation | 78 | 97 |

| Data compiled from MedChemExpress (2025) and EvitaChem (2025). |

Analytical Characterization

Thin-Layer Chromatography (TLC)

Spectrophotometric Quantification

This compound exhibits λₘₐₓ at 278 nm (ε = 453 M⁻¹cm⁻¹). Concentrations are determined via a calibration curve (0.1–1.0 mg/mL).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.4 Hz, 2H, aromatic), 5.10 (s, 1H, OH), 4.25 (m, 1H, CH), 3.85 (s, 3H, OCH₃).

Comparative Analysis of Fermentation vs. Synthesis

Yield and Scalability

Chemical Reactions Analysis

Hydrolytic Reactions

Corynecin I undergoes hydrolysis under alkaline and acidic conditions to yield key fragments:

-

Alkaline hydrolysis (1 N NaOH, 75–80°C, 2.5 hr) cleaves the acetamide bond, producing sodium acylates (RCOO⁻Na⁺) and p-nitrophenylserinol. Recovery of the acyl group is non-quantitative due to side reactions .

-

Acid hydrolysis (conditions unspecified) generates p-nitrophenylserinol, confirmed via crystallization and chromatographic comparison with authentic samples .

Table 2: Degradation Products of this compound

| Reaction Type | Products | Key Analytical Methods |

|---|---|---|

| Alkaline | RCOO⁻Na⁺, p-nitrophenylserinol | Column chromatography (HP-10 resin) |

| Acidic | p-nitrophenylserinol | NMR, mixed melting point analysis |

Structural Influence on Reactivity

The acetyl group’s position and stereochemistry critically affect reactivity:

-

NMR Analysis : The acetamide proton resonates at δ 1.89 (singlet, 3H) in CDCl₃, confirming the N-acetyl substitution .

-

Stereochemical Stability : The D-(-)-threo configuration of the p-nitrophenylserinol backbone remains intact during hydrolysis, as evidenced by unchanged optical rotation ([α]D) post-degradation .

Metabolic Pathway Interactions

This compound production correlates with carbon source metabolism:

-

n-Alkanes with even carbon numbers (e.g., C14, C16) favor this compound synthesis, likely due to acetyl-CoA abundance from β-oxidation .

-

Competitive inhibition : The precursor of this compound (D-(-)-threo-p-aminophenylserinol-N-acetamide) weakly inhibits Corynecin biosynthesis compared to analogs with longer acyl chains .

Synthetic Derivatization

While direct synthetic routes for this compound are not detailed in the provided sources, its homologs (e.g., Corynecin II) are synthesized via refluxing acyl donors with p-aminophenylserinol derivatives. For example, propionic acid and n-butanol yield Corynecin II under reflux . This suggests analogous methods could apply to this compound using acetic acid.

Key Unresolved Questions

Scientific Research Applications

Corynecin I has several scientific research applications, including:

Mechanism of Action

Corynecin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This mechanism is similar to that of chloramphenicol, making this compound effective against a broad spectrum of bacteria.

Comparison with Similar Compounds

Chloramphenicol: Corynecin I is structurally and functionally similar to chloramphenicol, sharing the same mechanism of action.

Corynecin II: Another chloramphenicol analog produced by Corynebacterium hydrocarboclastus, differing in the acyl group attached to the molecule.

Corynecin III: Similar to this compound but with a different acyl group derived from valine.

Uniqueness: this compound is unique due to its specific acyl group derived from acetate, pyruvate, and alanine . This distinct structural feature contributes to its specific antibacterial properties and makes it a valuable compound for studying the biosynthesis and mechanisms of action of chloramphenicol analogs.

Q & A

How can I formulate a focused research question for studying Corynecin I’s mechanism of action?

Classification: Basic

Methodological Answer:

- Use the P-I-C-O framework to structure your question:

- Population (P): Target organism/cell type (e.g., E. coli or human cancer cell lines).

- Intervention (I): this compound administration (dosage, delivery method).

- Comparison (C): Control groups (untreated or treated with analogs).

- Outcome (O): Measurable biological effects (e.g., inhibition of bacterial growth, apoptosis rates).

- Example: “In Gram-positive bacteria (P), does this compound (I) compared to vancomycin (C) reduce biofilm formation (O)?”

- Refine the question using systematic literature reviews to identify gaps .

What experimental design strategies ensure reproducibility in synthesizing this compound?

Classification: Basic

Methodological Answer:

- Detailed Protocol Documentation: Follow guidelines from Beilstein Journal of Organic Chemistry:

- Include purity thresholds (>95%), spectral data (NMR, HPLC), and synthesis conditions (temperature, catalysts) in the main text .

- Provide raw data for ≥3 independent replicates in supplementary materials .

- Negative Controls: Test reaction intermediates for off-target activity.

- Statistical Validation: Use ANOVA for batch-to-batch variability analysis .

How should researchers resolve contradictions in reported bioactivity data for this compound?

Classification: Advanced

Methodological Answer:

- Meta-Analysis Framework:

- Replication Studies: Redesign experiments with improved controls (e.g., isogenic mutant strains to confirm target specificity) .

What computational methods validate this compound’s molecular interactions?

Classification: Advanced

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Docking Studies: Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins.

- Validation: Cross-reference computational results with mutagenesis assays (e.g., site-directed mutagenesis of predicted binding residues) .

How to design a robust assay for assessing this compound’s cytotoxicity?

Classification: Basic

Methodological Answer:

- Dose-Response Curves:

- Use 8–10 concentration points (e.g., 0.1–100 µM) with triplicate measurements.

- Calculate EC50 values using nonlinear regression (e.g., GraphPad Prism) .

- Control Groups:

- Positive control (e.g., doxorubicin for cancer cells).

- Vehicle control (e.g., DMSO at equivalent concentrations).

- Endpoint Selection: Combine short-term (MTT assay) and long-term (clonogenic assay) metrics .

What statistical approaches address variability in this compound’s pharmacokinetic data?

Classification: Advanced

Methodological Answer:

- Mixed-Effects Models: Account for inter-subject variability in in vivo studies (e.g., plasma concentration-time curves).

- Bootstrap Resampling: Estimate confidence intervals for half-life (t½) and AUC .

- Multivariate Analysis: Identify covariates (e.g., age, weight) influencing drug clearance using PCA or PLS .

How to optimize this compound’s synthetic yield while minimizing byproducts?

Classification: Advanced

Methodological Answer:

- Design of Experiments (DoE):

- Use a factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading).

- Apply response surface methodology (RSM) to identify optimal conditions .

- Byproduct Characterization: Analyze side products via LC-MS and adjust reaction stoichiometry .

What criteria determine the inclusion/exclusion of studies in a systematic review of this compound?

Classification: Basic

Methodological Answer:

How to integrate multi-omics data for elucidating this compound’s mode of action?

Classification: Advanced

Methodological Answer:

- Workflow:

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics: TMT labeling + LC-MS/MS to quantify protein abundance changes.

- Metabolomics: NMR or GC-MS to track metabolic pathway disruptions.

- Pathway Enrichment Analysis: Use tools like STRING or KEGG to map interactions .

What ethical considerations apply to this compound’s animal studies?

Classification: Basic

Methodological Answer:

- Ethical Approval: Submit protocols to institutional animal care committees (IACUC). Include:

- Sample size justification (power analysis).

- Humane endpoints (e.g., tumor volume limits).

- ARRIVE Guidelines: Report sex-balanced cohorts, randomization methods, and blinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.